molecular formula C9H10F3NO B1403879 2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one CAS No. 1357476-66-4

2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one

Cat. No.: B1403879
CAS No.: 1357476-66-4
M. Wt: 205.18 g/mol
InChI Key: CUCGKHLLFAWHAD-UHFFFAOYSA-N
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Description

2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one is a chemical compound with the molecular formula C10H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one typically involves the reaction of 4-pyridone with 1,1,1-trifluoro-2-methylpropan-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
  • 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine

Uniqueness

2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-8(2,9(10,11)12)7-5-6(14)3-4-13-7/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCGKHLLFAWHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=O)C=CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856580
Record name 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357476-66-4
Record name 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one (800 mg, 3.88 mmol) in NH4OH (8 mL, 205 mmol) was stirred at 90° C. for 1 h. Then the mixture was concentrated, triturated with MeOH (20 mL) and filtered. The filtrate was concentrated and purified by silica column chromatography (DCM/MeOH=9:1). All fractions found to contain product by TLC (DCM/MeOH=9:1, Rf=0.2) were combined and concentrated to yield a yellow oil of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one (700 mg, 2.90 mmol, 74.7% yield): 1H NMR (400 MHz, CD3OD): δ 7.87 (d, J=7.2 Hz, 1H), 6.70 (d, J=2.4 Hz, 1H), 6.54 (dd, J=2.4, 7.2 Hz, 1H), 1.60 (s, 6H). ES-LCMS m/z 206.1 (M+H).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one
Reactant of Route 2
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one
Reactant of Route 3
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one
Reactant of Route 4
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one
Reactant of Route 5
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one
Reactant of Route 6
2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one

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